molecular formula C19H20FNO4 B11046578 2-fluoro-N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

2-fluoro-N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

Cat. No. B11046578
M. Wt: 345.4 g/mol
InChI Key: GLGUGMYIELROFJ-UHFFFAOYSA-N
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Description

2-fluoro-N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide is a synthetic organic compound with the molecular formula C19H20FNO4. It is characterized by a complex structure that includes a fluorinated benzamide group and a benzodioxin moiety. This compound is typically found as a white crystalline solid and is stable under normal conditions but may decompose upon heating.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide involves multiple steps, typically starting with the preparation of the benzodioxin core. One common route includes:

    Formation of the Benzodioxin Core: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with suitable dihalides under basic conditions.

    Introduction of the Fluorinated Benzamide Group: This step involves the reaction of the benzodioxin intermediate with 2-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide linkage.

    Hydroxybutyl Substitution:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxybutyl group can undergo oxidation to form a ketone or carboxylic acid derivative.

    Reduction: The benzamide group can be reduced to an amine under hydrogenation conditions.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, 2-fluoro-N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the effects of fluorinated benzamides on biological systems. Its interactions with enzymes and receptors can provide insights into the development of new pharmaceuticals.

Medicine

Potential applications in medicine include the development of new drugs targeting specific pathways influenced by the benzodioxin and benzamide moieties. Its stability and reactivity make it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials and polymers. Its unique properties may contribute to the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity, while the benzodioxin moiety may interact with hydrophobic pockets within the target protein. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide
  • 2-chloro-N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide
  • 2-fluoro-N-[7-(1-hydroxyethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

Uniqueness

Compared to similar compounds, 2-fluoro-N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide stands out due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity. The hydroxybutyl group also provides additional sites for chemical modification, enhancing its versatility in various applications.

properties

Molecular Formula

C19H20FNO4

Molecular Weight

345.4 g/mol

IUPAC Name

2-fluoro-N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

InChI

InChI=1S/C19H20FNO4/c1-2-5-16(22)13-10-17-18(25-9-8-24-17)11-15(13)21-19(23)12-6-3-4-7-14(12)20/h3-4,6-7,10-11,16,22H,2,5,8-9H2,1H3,(H,21,23)

InChI Key

GLGUGMYIELROFJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC2=C(C=C1NC(=O)C3=CC=CC=C3F)OCCO2)O

Origin of Product

United States

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